REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.C(OC([NH:15][CH2:16][CH2:17][NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)=O)(C)(C)C>C(Cl)Cl>[ClH:1].[ClH:1].[NH2:15][CH2:16][CH2:17][NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCNC1=NC=CC=C1
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
WASH
|
Details
|
The solid was washed extensively with anhydrous Et2O
|
Type
|
CUSTOM
|
Details
|
dried in high vacuum at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NCCNC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.27 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |